molecular formula C31H35N3O11 B1664443 Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2) CAS No. 76166-55-7

Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2)

Cat. No. B1664443
CAS RN: 76166-55-7
M. Wt: 625.6 g/mol
InChI Key: BWJFLHODOYZAML-DNEAOJAHSA-N
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Description

AH 21-132 has relaxing effects in trachealis.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2), have been the subject of extensive research due to their significant commercial importance. The biological responses of these chemicals vary both qualitatively and quantitatively, reflecting their biology and usage. The expanded information over the years has considerably enhanced our understanding of the biological consequences of exposure to these chemicals in humans. This includes data on their environmental toxicology, which was not covered in earlier reviews, shedding light on the broader implications of these compounds (Kennedy, 2001).

Environmental Protection and Acetaminophen Degradation

Advanced oxidation processes (AOPs) have been utilized to treat various recalcitrant compounds, including acetaminophen, from aqueous mediums. The degradation of acetaminophen by AOPs leads to the generation of several by-products, some of which include acetamide. The environmental implications of these processes and the biotoxicity of the by-products, including acetamide, are of significant interest to researchers. This study not only reviews the state-of-the-art studies on acetaminophen by-products but also provides insights into their environmental impacts and biotoxicity, contributing to the enhancement of degradation processes and environmental protection (Qutob et al., 2022).

Environmental Concerns: Parabens and Aquatic Environments

The review of parabens, which are used as preservatives in various products, reveals their occurrence, fate, and behavior in aquatic environments. Parabens, including their chlorinated by-products, are persistent in the environment and have been detected in surface water and sediments. This review emphasizes the need for further studies to improve our understanding of their toxicity and the environmental implications of their continuous introduction into aquatic environments (Haman et al., 2015).

properties

CAS RN

76166-55-7

Product Name

Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2)

Molecular Formula

C31H35N3O11

Molecular Weight

625.6 g/mol

IUPAC Name

N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C23H27N3O3.2C4H4O4/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23;2*5-3(6)1-2-4(7)8/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/t19-,20-;;/m1../s1

InChI Key

BWJFLHODOYZAML-DNEAOJAHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3[C@@H](C4=CC(=C(C=C24)OC)OC)CN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-(4-acetamidophenyl)-1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)-naphthyridine-bis(hydrogen maleate)
AH 21-132
AH 21132
AH-21-132

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2)
Reactant of Route 2
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2)
Reactant of Route 3
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2)
Reactant of Route 4
Reactant of Route 4
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2)
Reactant of Route 5
Reactant of Route 5
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2)
Reactant of Route 6
Acetamide, N-(4-(1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo(c)(1,6)naphthyridin-6-yl)phenyl)-, cis-, (Z)-2-butenedioate (1:2)

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